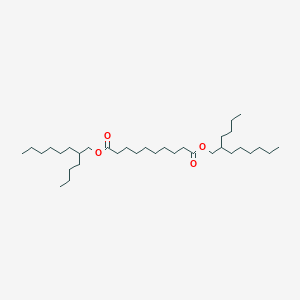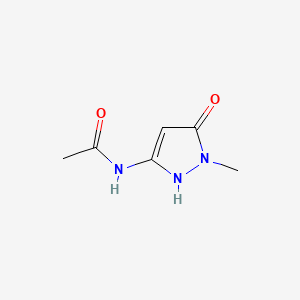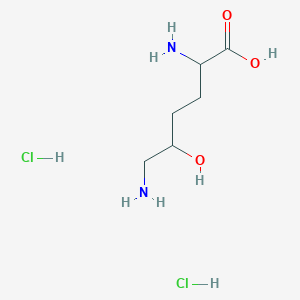
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide, also known as AMCA, is a cyclic amino acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. AMCA is a chiral compound that exists as two enantiomers, with (1R,2S)-AMCA being the biologically active form. In
Mécanisme D'action
The exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is not fully understood, but it is believed to act as an agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). Activation of mGluR2 has been shown to have neuroprotective effects and can improve cognitive function. (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has also been found to inhibit the activity of the enzyme histone deacetylase, which plays a role in epigenetic regulation and has been implicated in various diseases, including cancer.
Effets Biochimiques Et Physiologiques
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anti-cancer activity. In animal models, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been found to improve cognitive function and reduce neuroinflammation. In cancer cells, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been shown to inhibit cell growth and induce apoptosis, which suggests that it may have potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide in lab experiments is its high yield and relatively simple synthesis method. (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is also stable and can be stored for long periods without degradation. However, one limitation of using (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are many potential future directions for research on (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide. One area of interest is the development of novel compounds based on the structure of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide that may have improved therapeutic properties. Another area of research is the elucidation of the exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide in human clinical trials.
Méthodes De Synthèse
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide can be synthesized using various methods, including the Strecker synthesis, reductive amination, and asymmetric hydrogenation. The most commonly used method for synthesizing (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide ion. The resulting product is then hydrolyzed to yield (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide. The yield of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide using this method is high, and the process is relatively simple and cost-effective.
Applications De Recherche Scientifique
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer biology, and drug discovery. In neuroscience, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer biology, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Propriétés
IUPAC Name |
(1R,2S)-1-amino-2-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-4-2-3-5-8(6,10)7(9)11/h6H,2-5,10H2,1H3,(H2,9,11)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVXEPCCNOOBQ-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@@]1(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)




![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)
